molecular formula C11H10ClN3O2 B1270920 6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione CAS No. 638136-51-3

6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1270920
M. Wt: 251.67 g/mol
InChI Key: MQOJPYCQCAMMKF-UHFFFAOYSA-N
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Description

6-Amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of fused pyrimidine derivatives. Pyrimidine derivatives are of significant interest due to their wide range of biological activities and their presence in many pharmaceutical agents. The compound is structurally related to other pyrimidine derivatives that have been studied for their potential as bioactive agents and their ability to undergo various chemical reactions.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various starting materials and reaction pathways. For instance, the reaction of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives can lead to the formation of azomethine ylides or pyrimido[4,5-b]azepine derivatives, depending on the substituents present on the amino acid derivatives used in the reaction . Although the specific synthesis of 6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione is not detailed in the provided abstracts, similar synthetic methods could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a planar six-membered ring with partial double-bond character in the C—C and C—N bonds. The presence of substituents such as chlorine atoms and methyl groups can influence the distribution and orientation of these groups within the molecule, as observed in the isomorphous pyrimidines studied by X-ray methods . The molecular structure is stabilized by van der Waals forces and a system of hydrogen bonds, which are crucial for the compound's stability and reactivity.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions. The reactivity of these compounds is influenced by their molecular structure, including the presence of electron-withdrawing or electron-donating groups. For example, the reactivity, vibrational spectral analysis, and molecular dynamics of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione have been investigated, revealing potential sites for electrophilic attack and insights into the local reactivity properties of the molecule . These findings can be extrapolated to understand the reactivity of 6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione, as both compounds share the pyrimidine-2,4(1H,3H)-dione core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure and substituents. The vibrational wavenumbers obtained from FT-IR and FT-Raman spectra, along with DFT quantum chemical calculations, provide valuable information about the bond strengths and the distribution of electron density within the molecule . Additionally, the molecular electrostatic potential, hyperpolarizability, and non-covalent interactions contribute to the understanding of the physical properties of these compounds. The degradation properties, such as autoxidation and hydrolysis, can be assessed by calculating bond dissociation energies and radial distribution functions, which are important for predicting the stability and shelf-life of the compound .

Scientific Research Applications

Facilitating Construction of Substituted Pyrimidines

6-Amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione and related compounds have been used in synthesizing diverse pyrimidine derivatives. These compounds serve as key intermediates in forming pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, which have potential applications in various chemical and pharmaceutical fields (Hamama et al., 2012).

Efficient Synthesis of Pyrimidine Derivatives

The compound is instrumental in the synthesis of new pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives, which are synthesized through efficient processes. These processes are significant for developing novel chemical entities with potential applications in drug development and other areas (Bazgir et al., 2008).

Role in Pyrrolopyrimidines Synthesis

The compound contributes to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones, offering insights into the behavior of highly π-electron-rich pyrrole rings. This understanding is crucial for designing molecules with specific electronic and structural characteristics (Tsupak et al., 2003).

Green Chemistry Applications

Its use in the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines highlights the compound's role in promoting environmentally friendly chemical processes. This aligns with the increasing emphasis on sustainable practices in chemical research (Ahadi et al., 2014).

Nonlinear Optical and Drug Discovery Applications

Novel pyrimidine-based bis-uracil derivatives synthesized using this compound have been evaluated for their potential in optical, nonlinear optical, and drug discovery applications. This expands the scope of the compound's use into advanced material science and pharmacology (Mohan et al., 2020).

Contribution to Antimicrobial Research

The compound's derivatives have shown antimicrobial properties, providing a basis for developing new treatments for infections. This is particularly relevant in the context of growing antibiotic resistance (Sharma et al., 2011).

properties

IUPAC Name

6-amino-1-[(2-chlorophenyl)methyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c12-8-4-2-1-3-7(8)6-15-9(13)5-10(16)14-11(15)17/h1-5H,6,13H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOJPYCQCAMMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=O)NC2=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364124
Record name 6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione

CAS RN

638136-51-3
Record name 6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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